molecular formula C9H6ClN3 B13591936 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile

Cat. No.: B13591936
M. Wt: 191.62 g/mol
InChI Key: ADVGDHUGPJQQAN-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile is a chemical compound with the molecular formula C9H6ClN3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile typically involves the reaction of 2-chloro-1-methyl-1H-benzo[d]imidazole with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products Formed

Scientific Research Applications

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1H-benzo[d]imidazole-7-carbonitrile
  • 1-methyl-1H-benzo[d]imidazole-7-carbonitrile
  • 2-chloro-1H-benzo[d]imidazole

Uniqueness

2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile is unique due to the presence of both chlorine and nitrile functional groups, which impart distinct reactivity and biological activity. The methyl group at the 1-position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-3-methylbenzimidazole-4-carbonitrile

InChI

InChI=1S/C9H6ClN3/c1-13-8-6(5-11)3-2-4-7(8)12-9(13)10/h2-4H,1H3

InChI Key

ADVGDHUGPJQQAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1Cl)C#N

Origin of Product

United States

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